2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a benzoyl group substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 4-(hydroxymethyl)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-Pyrrolidinedione, 1-[[4-(carboxy)benzoyl]oxy]-
Reduction: 2,5-Dihydroxypyrrolidine, 1-[[4-(hydroxymethyl)benzoyl]oxy]-
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the activation of signaling cascades that lead to cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-hydroxy-:
Uniqueness
2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- is unique due to the presence of the benzoyl group substituted with a hydroxymethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and the potential for diverse applications in research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDFIAOHRMIUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449754 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663169-64-0 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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